molecular formula C16H16FNO5S B3648352 Ethyl 2-[4-[(3-fluorophenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(3-fluorophenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3648352
M. Wt: 353.4 g/mol
InChI Key: AZRSAOPZLOSRKP-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to perfumes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically formed by condensation of an acid and an alcohol with the elimination of a molecule of water . This process is known as esterification .


Molecular Structure Analysis

The compound contains an ester functional group, a sulfonyl group attached to an amino group, and a fluorophenyl group. The presence of these functional groups will influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Esters undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The sulfonyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound, which is not specified. For example, if this compound were a drug, the mechanism of action might involve interaction with biological receptors or enzymes .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, which could be influenced by factors such as its reactivity, stability, and bioavailability .

Properties

IUPAC Name

ethyl 2-[4-[(3-fluorophenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S/c1-2-22-16(19)11-23-14-6-8-15(9-7-14)24(20,21)18-13-5-3-4-12(17)10-13/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRSAOPZLOSRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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